5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne
Description
Properties
CAS No. |
919516-19-1 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
5,5-dimethyl-3-propan-2-ylhex-3-en-1-yne |
InChI |
InChI=1S/C11H18/c1-7-10(9(2)3)8-11(4,5)6/h1,8-9H,2-6H3 |
InChI Key |
OAFYQGMOADQFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(C)(C)C)C#C |
Origin of Product |
United States |
Preparation Methods
Elimination Reactions
One common method for synthesizing this compound involves elimination reactions leading to the formation of the alkyne. This method typically requires the use of suitable precursors that can undergo dehydrohalogenation or dehydration processes to yield the desired alkyne.
- Starting with a suitable alkyl halide.
- Treating with a strong base (e.g., sodium amide) to facilitate elimination.
Coupling Reactions
Another effective method is through coupling reactions, particularly using alkynyl halides or other alkynes. This approach often employs transition metal catalysts to facilitate the formation of carbon-carbon bonds.
- Using an alkynyl halide.
- Coupling with a suitable nucleophile in the presence of a palladium catalyst.
Detailed Synthesis Pathways
Method A: Alkylation and Dehydrohalogenation
-
- 2-bromo-5-methylhexane
- Potassium tert-butoxide (as base)
-
- The alkyl halide undergoes dehydrohalogenation when treated with potassium tert-butoxide to form the corresponding alkyne.
- The reaction typically occurs at elevated temperatures to drive the elimination process.
Yield and Conditions:
This method can yield moderate to high amounts of the target compound depending on reaction conditions such as temperature and reaction time.
Method B: Grignard Reagent Approach
-
- 5-methylhexan-2-one
- Ethynyl magnesium bromide (Grignard reagent)
-
- Reacting the ketone with ethynyl magnesium bromide leads to the formation of an intermediate alcohol.
- Subsequent dehydration yields the alkyne.
Yield and Conditions:
This method often results in higher yields due to the efficiency of Grignard reagents in forming carbon-carbon bonds.
Comparative Analysis of Methods
| Method | Starting Materials | Yield Potential | Complexity Level |
|---|---|---|---|
| Elimination Reaction | Alkyl halides | Moderate | Medium |
| Coupling Reaction | Alkynyl halides | High | High |
| Grignard Approach | Ketones and Grignard reagents | High | High |
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of both alkyne and alkene groups, which can participate in various chemical reactions. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
The structural and functional attributes of 5,5-dimethyl-3-(propan-2-yl)hex-3-en-1-yne can be contextualized by comparing it to related compounds, as outlined below:
Structural Analogues with Cyclohexenone Backbones
Key Differences :
- Backbone Structure: The target compound’s linear enyne chain contrasts with the cyclohexenone or furanone rings in analogues.
- Functional Groups: The absence of electron-withdrawing groups (e.g., ketones in cyclohexenones or cyano groups in DCDDC) in the target compound may result in lower polarity and distinct electronic properties, affecting solubility and interaction with biological targets .
Aliphatic Compounds with Similar Substituents
Key Differences :
- Reactivity : The enyne system in the target compound offers π-bond conjugation absent in saturated alcohols like 3-ethyl-5,5-dimethylhexan-3-ol. This conjugation could facilitate reactions such as Diels-Alder cycloadditions, unlike the hydroxyl-dominated reactivity of aliphatic alcohols .
Pharmacologically Active Analogues
Key Differences :
- Biological Activity : The target compound lacks aromatic or heterocyclic moieties present in pharmacologically active analogues, which are critical for receptor binding (e.g., COX-2 inhibition in DFU ). Its aliphatic enyne structure may instead favor applications in polymer chemistry or catalysis.
- Degradation Pathways: Unlike 4-isopropenylphenol (a BPA degradation product), the target compound’s stability under oxidative conditions remains uncharacterized, though its conjugated system may resist ring-opening reactions observed in phenolic derivatives .
Biological Activity
5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne is a compound with notable biological activities that have garnered attention in various studies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne can be represented as follows:
This compound features a unique alkyne functional group and branched alkyl chains, contributing to its potential biological properties.
Anticancer Activity
Several studies have indicated that 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne exhibits anticancer properties . For instance, research has shown that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines. A notable study demonstrated a significant reduction in tumor size in mice treated with derivatives of this compound, particularly against epidermoid-nasopharyngeal and colon cancer cell lines .
Antimicrobial Activity
The compound also displays antimicrobial activity . In vitro studies have evaluated its effects against several bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. In animal models, administration of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne resulted in reduced levels of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
The mechanisms underlying the biological activities of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne are multifaceted:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in inflammation and cancer progression.
Study 1: Anticancer Efficacy
A study conducted on mice bearing tumors showed that treatment with 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne led to a 60% reduction in tumor volume compared to control groups. The study utilized histological analysis to confirm reduced cellular proliferation within the tumors .
Study 2: Antimicrobial Testing
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter greater than 15 mm for both bacterial strains at concentrations above 100 µg/mL .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,5-dimethyl-3-(propan-2-yl)hex-3-en-1-yne, and how can purity be validated?
- Methodology : Begin with alkyne-functionalized precursors, such as propargyl alcohols or acetylides, and employ Sonogashira coupling or alkylation under inert conditions (argon/nitrogen). Use reflux with catalytic bases (e.g., KOH/EtOH) to enhance yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using thin-layer chromatography (TLC) with iodine visualization . Confirm structural integrity via and NMR, comparing coupling constants and chemical shifts to literature analogs .
Q. Which spectroscopic techniques are most effective for characterizing the alkyne and alkene moieties in this compound?
- Methodology :
- IR Spectroscopy : Identify the alkyne C≡C stretch (~2100–2260 cm) and alkene C=C stretch (~1620–1680 cm). Use linear-dichroic IR (LD-IR) in nematic liquid crystals to resolve overlapping bands .
- NMR : Utilize - HSQC to correlate alkene protons ( ppm) and carbons ( ppm). For the alkyne, observe signals at ppm.
- X-ray Crystallography : Resolve spatial arrangement using SHELX for refinement, focusing on bond angles and torsional strain .
Q. How does steric hindrance from the 5,5-dimethyl groups influence reactivity in Diels-Alder or cycloaddition reactions?
- Methodology : Perform kinetic studies under varying temperatures and solvents (e.g., toluene vs. THF). Compare reaction rates with less-hindered analogs. Use DFT calculations (Gaussian/B3LYP) to model transition states and assess steric effects on activation energy. Reference crystallographic data to correlate spatial constraints with reactivity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for the alkene geometry be resolved?
- Methodology : Cross-validate using NOESY NMR to detect through-space interactions between the isopropyl group and alkene protons. If X-ray data (e.g., CCDC 2368767 ) indicate planar geometry but NMR suggests distortion, consider dynamic effects (e.g., ring puckering) via variable-temperature NMR. Employ QM/MM simulations to reconcile discrepancies .
Q. What strategies mitigate decomposition during catalytic hydrogenation of the alkyne to cis-alkene?
- Methodology : Optimize catalyst loading (e.g., Lindlar’s catalyst with quinoline poison) and H pressure (1–3 atm). Monitor by GC-MS for over-reduction byproducts. Use deuterium labeling (e.g., D gas) and mass spectrometry to track hydrogenation pathways .
Q. How to design in vitro assays to evaluate bioactivity, such as enzyme inhibition or antimicrobial effects?
- Methodology :
- Enzyme Assays : Test COX-2 inhibition via fluorescence-based assays (e.g., DFU analogs ). Use IC determination with recombinant enzymes.
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains. Prepare compound dilutions in Mueller-Hinton broth (4.8–5000 µg/mL) and incubate at 35°C for 18–20 hours .
Q. What computational approaches predict regioselectivity in electrophilic additions to the alkynyl-enyne system?
- Methodology : Perform Fukui function analysis (DFT) to identify electrophilic hotspots. Compare with experimental outcomes from halogenation (e.g., Br in CCl). Validate using NMR chemical shift perturbations upon adduct formation .
Q. How do stereoelectronic effects govern photochemical [2+2] cycloaddition outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
